

The Solubility Profile of α -Vetivone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *alpha-Vetivone*

Cat. No.: *B103140*

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This technical guide provides a comprehensive overview of the solubility of α -Vetivone, a significant sesquiterpenoid ketone found in vetiver oil, across a range of common laboratory solvents. This document is intended for researchers, scientists, and professionals in the fields of drug development, natural products chemistry, and materials science who require detailed solubility data and standardized experimental protocols for their work with this compound.

Introduction to α -Vetivone

α -Vetivone (IUPAC name: (4R,4aS)-4,4a-dimethyl-6-propan-2-ylidene-4,5,7,8-tetrahydro-3H-naphthalen-2-one) is a bicyclic sesquiterpenoid ketone that is a major contributor to the characteristic aroma of vetiver oil. Its complex structure and biological activities have made it a subject of interest in various research areas. A thorough understanding of its solubility is fundamental for its extraction, purification, formulation, and in vitro/in vivo studies.

Solubility of α -Vetivone

Precise quantitative solubility data for α -Vetivone in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a largely non-polar hydrocarbon backbone with a polar ketone functional group—and available information for α -Vetivone and structurally similar sesquiterpenoids, a qualitative and estimated quantitative solubility profile can be established.

The principle of "like dissolves like" is a key predictor of solubility. α -Vetivone's large hydrophobic surface area suggests poor solubility in highly polar protic solvents like water, and greater solubility in organic solvents.

Table 1: Solubility of α -Vetivone in Common Laboratory Solvents

Solvent	Solvent Type	Qualitative Solubility of α -Vetivone	Estimated/Analog Quantitative Solubility
Water	Polar Protic	Practically Insoluble ^[1]	~2.148 mg/L (at 25 °C, estimated)
Ethanol	Polar Protic	Soluble ^[1]	Likely similar to Nootkatone (~33 mg/mL)
Methanol	Polar Protic	Expected to be Soluble	No specific data found; likely soluble
Acetone	Polar Aprotic	Expected to be Soluble	No specific data found; likely soluble
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Expected to be Soluble	Likely similar to Nootkatone (~20 mg/mL)
Hexane	Non-polar	Expected to be Soluble	Likely similar to Nootkatone (soluble)
Diethyl Ether	Non-polar	Soluble ^[1]	No specific data found; likely soluble

Note: The quantitative solubility data for Ethanol, DMSO, and Hexane are based on the reported solubility of Nootkatone, a structurally similar sesquiterpenoid ketone. These values should be used as an estimation and may not represent the exact solubility of α -Vetivone.

Experimental Protocols for Solubility Determination

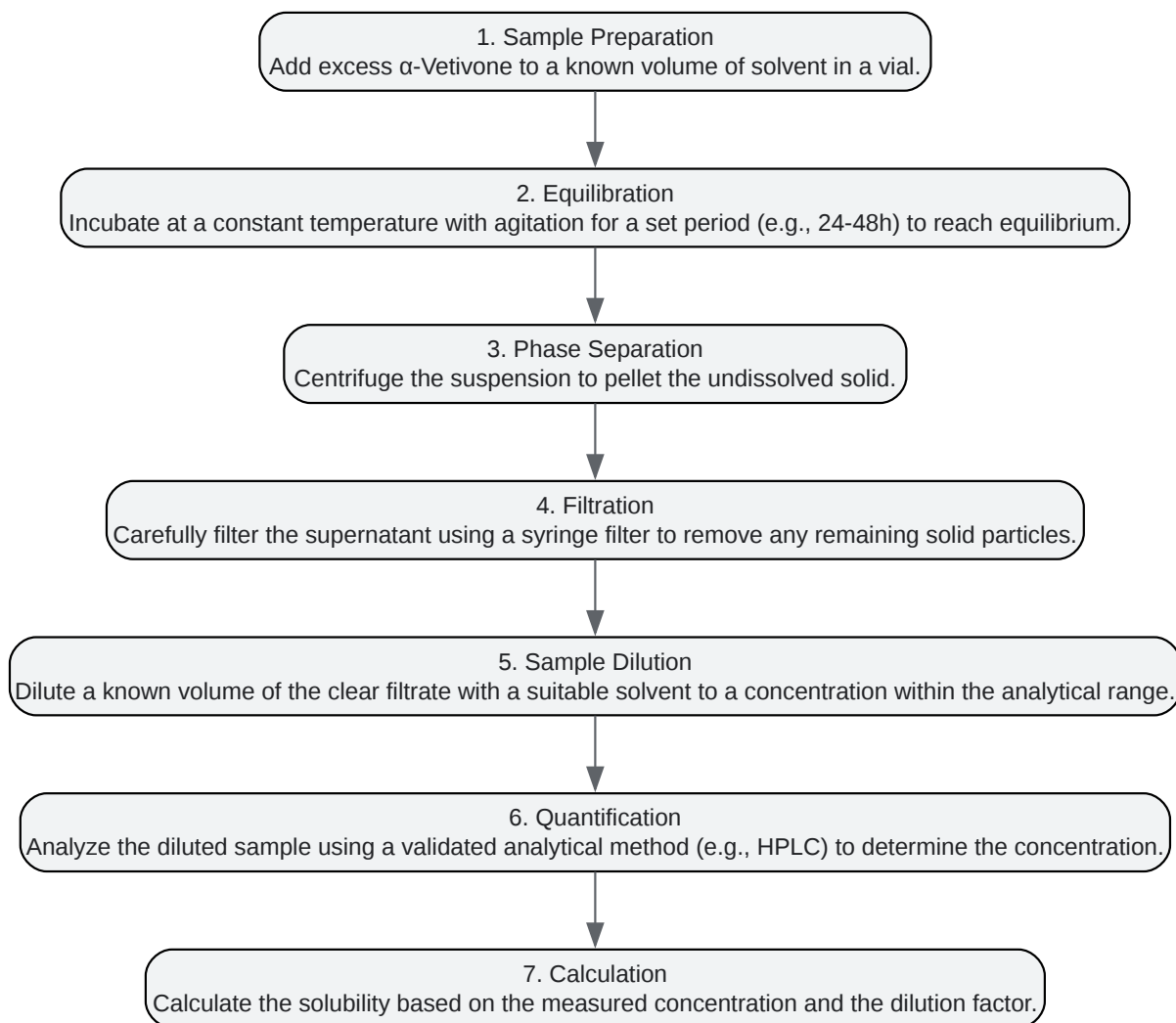
To obtain precise and reliable solubility data for α -Vetivone, standardized experimental protocols are essential. The following outlines a general workflow for determining the solubility of a solid organic compound like α -Vetivone in a given solvent.

Materials and Equipment

- α -Vetivone (high purity)
- Selected solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μ m PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.



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References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
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